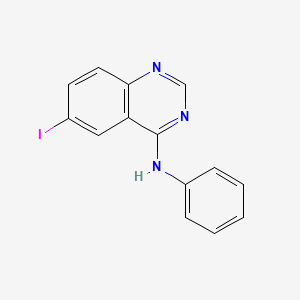

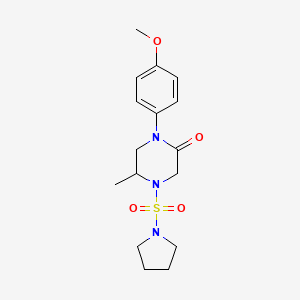

6-iodo-N-phenyl-4-quinazolinamine

説明

6-iodo-N-phenyl-4-quinazolinamine is a derivative of quinazoline, a class of organic compounds that are widely studied due to their diverse range of biological properties . Quinazolines are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

Quinazolinones, which include this compound, can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with nitrogen nucleophiles . For instance, 6-iodo-2-phenyl-4H-benzoxazin-4-one can react with nitrogen nucleophiles such as formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and/or thiocarbonohydrazide .Chemical Reactions Analysis

Quinazolinone and quinazolinone derivatives, including this compound, have been used in the design, synthesis, and biological evaluation of quinazoline-phosphoramidate mustard conjugates as anticancer drugs . They have also been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .科学的研究の応用

Optoelectronic Applications

Quinazolines, including structures similar to 6-iodo-N-phenyl-4-quinazolinamine, have been extensively researched for their applications in optoelectronics. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit electroluminescent properties, crucial for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, these compounds are of interest for nonlinear optical materials and colorimetric pH sensors, highlighting their versatility and importance in the field of optoelectronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Applications

Quinazoline derivatives, including molecules structurally related to this compound, have shown promising anticancer properties. These compounds have been identified as potent inhibitors of various cancer pathways, including EGFR inhibition, which is crucial for cancer treatment. The development of new quinazoline compounds as anticancer drugs remains a promising field due to their ability to inhibit both wild-type and mutated EGFR, along with other therapeutic protein targets. This highlights the compound's potential in developing novel therapeutic agents for cancer treatment, showcasing its importance in medicinal chemistry and drug development (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

将来の方向性

Quinazolinone and quinazolinone derivatives, including 6-iodo-N-phenyl-4-quinazolinamine, continue to be areas of interest in medicinal chemistry due to their diverse range of biological properties . Future investigation of quinazolinone structure could give some more hopeful results in the field of medicinal chemistry .

特性

IUPAC Name |

6-iodo-N-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASBYYVOUWGWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352375 | |

| Record name | 6-iodo-N-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

455887-98-6 | |

| Record name | 6-iodo-N-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)

![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)

![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)

![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)

![3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5564368.png)